molecular formula C9H11NO2 B102188 Methyl 2-amino-4-methylbenzoate CAS No. 18595-17-0

Methyl 2-amino-4-methylbenzoate

Cat. No.: B102188
CAS No.: 18595-17-0
M. Wt: 165.19 g/mol
InChI Key: VAQBJVZNPBNHGC-UHFFFAOYSA-N
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Description

5-Iodo-2’-deoxyuridine (IdUrd) is a halogenated nucleoside analog of thymidine. It is recognized for its antiviral properties and its ability to act as a radiosensitizer in cancer treatment. IdUrd is incorporated into DNA during replication, replacing thymidine, which leads to the disruption of DNA synthesis and function .

Scientific Research Applications

IdUrd has a wide range of scientific research applications:

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

IdUrd exerts its effects by being incorporated into DNA in place of thymidine. This incorporation leads to the formation of single-strand breaks and subsequent double-strand breaks, disrupting DNA synthesis and function. The compound is phosphorylated by thymidine kinase and incorporated into DNA during replication. This disruption of DNA synthesis is the basis for its antiviral and radiosensitizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

IdUrd can be synthesized through several methods. One common method involves the reaction of 5-iodouracil with phosphorus oxychloride and dimethylaniline to produce 2,4-dichloro-5-iodopyrimidine. This intermediate is then reacted with sodium methoxide in methanol to yield 2,4-dimethoxy-5-iodopyrimidine. Finally, this compound is converted to IdUrd through a series of deprotection and glycosylation steps .

Industrial Production Methods

For industrial production, IdUrd can be synthesized using an Iodogen-supported destannylation reaction of 5-(tri-n-butylstannyl)-2’-deoxyuridine. This method ensures high in vitro stability and meets the requirements for good laboratory practice (GLP) and good clinical practice (GCP) .

Chemical Reactions Analysis

Types of Reactions

IdUrd undergoes various chemical reactions, including substitution and incorporation into DNA. It is known for its ability to replace thymidine in DNA, leading to the formation of single-strand breaks and subsequent double-strand breaks .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of IdUrd include phosphorus oxychloride, dimethylaniline, sodium methoxide, and Iodogen. Reaction conditions typically involve refluxing in methanol or other solvents .

Major Products Formed

The major product formed from the incorporation of IdUrd into DNA is a modified DNA strand with IdUrd replacing thymidine. This modification leads to the disruption of DNA synthesis and function, which is the basis for its antiviral and radiosensitizing properties .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine (BrdUrd): Another halogenated nucleoside analog with similar properties to IdUrd.

    5-Chloro-2’-deoxyuridine (CldUrd): A halogenated nucleoside analog used in similar applications.

Uniqueness of IdUrd

IdUrd is unique in its high efficiency as a radiosensitizer and its ability to be incorporated into DNA with minimal toxicity compared to other halogenated nucleoside analogs. Its specific incorporation into viral DNA makes it particularly effective against DNA viruses like herpes simplex virus .

Properties

IUPAC Name

methyl 2-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQBJVZNPBNHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458645
Record name Methyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-17-0
Record name Methyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner similar to that described above for methyl 2-amino-5-methoxybenzoate, 1.90 g of 2-amino-4-methylbenzoic acid was converted to i-g (94%): MS m/z=166 (M+H).
Quantity
0 (± 1) mol
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reactant
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1.9 g
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reactant
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Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (1 mL) was added to a solution of 2-amino-4-methyl-benzoic acid (1.0 g, 6.62 mmol) in dry methanol (10 mL) at 0° C., and then heated at reflux for 16 hr. The mixture was cooled to room temperature and concentrated in vacuo. The crude compound was diluted with water (25 mL) and basified with sodium bicarbonate (10 mL). The aqueous layer was extracted with ethyl acetate (2×50 mL) and the combined organic layers were washed with water (50 mL), brine (50 mL) and dried over sodium sulfate. The organic layer was concentrated under reduced pressure affording 2-amino-4-methyl-benzoic acid methyl ester (900 mg, 82%) as yellow liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-4-methylbenzoic acid (15.0 g) and concentrated sulphuric acid (20 ml) was heated under reflux with methanol for 18 hours. After removal of the solvent the residue was dissolved in dichloromethane, basified with sodium carbonate solution and the organic phase was washed with water, dried (anhydrous magnesium sulphate) and the solvent evaporated to give methyl 2-amino-4-methylbenzoate, m.p. 41-43° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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